6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C13H18F3N3O and its molecular weight is 289.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest in the realm of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. The compound serves as a building block in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing its versatility in creating trifluoromethyl-containing aminopyrroles through the 2H-azirine ring expansion strategy (Khlebnikov et al., 2018). Additionally, the compound's structural motif has been explored in the synthesis of eosinophil infiltration inhibitors with antihistaminic activity, indicating its potential utility in the development of therapeutic agents for conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Catalytic and Synthetic Applications
The compound is also significant in catalytic applications, contributing to the synthesis of novel trifluoromethyl-containing mimetics of ornithine and thalidomide. This is achieved through the hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones, demonstrating the compound's role in the development of new therapeutic agents with potential anti-inflammatory and immunomodulatory properties (Tolmachova et al., 2011). Moreover, its involvement in the stereochemistry of C-6 nucleophilic displacements provides insights into the synthesis of multidrug resistance modulators, highlighting its importance in addressing challenges related to drug resistance in cancer therapy (Barnett et al., 2004).
Structural and Mechanistic Insights
On a structural level, studies such as the crystal structure of pymetrozine reveal the detailed molecular architecture and interactions of related compounds, offering a foundation for the design of antifeedant agents used in pest control (Jeon et al., 2015). These insights are crucial for the development of novel agrochemicals with improved efficacy and specificity.
Mécanisme D'action
Target of Action
The primary target of this compound is the Calcitonin Gene-Related Peptide (CGRP) receptor . CGRP receptors are found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
This compound acts as an antagonist to the CGRP receptor . By binding to these receptors, it prevents the action of CGRP, a neurotransmitter involved in pain transmission .
Biochemical Pathways
It is known that the inhibition of the cgrp receptor can lead to a decrease in pain transmission, which may be beneficial in conditions such as migraines .
Pharmacokinetics
Similar compounds have been shown to have an apparent oral clearance of approximately 87 l/h , suggesting good bioavailability.
Result of Action
The primary result of the action of this compound is a reduction in pain transmission, due to its antagonistic effect on the CGRP receptor . This can lead to a decrease in the symptoms of conditions such as migraines .
Propriétés
IUPAC Name |
6-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-10-2-3-12(20)19(17-10)8-11-4-6-18(7-5-11)9-13(14,15)16/h2-3,11H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIMGXHVDXBSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.